4-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-15-13-18(14-20(25)23(15)4)29-17-9-11-24(12-10-17)21(26)16-5-7-19(8-6-16)30(27,28)22(2)3/h5-8,13-14,17H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDHSJWBERNRIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of the 1,6-dimethyl-2-oxo-1,2-dihydropyridine moiety. This can be achieved through a series of condensation reactions involving appropriate aldehydes and ketones under acidic or basic conditions.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be synthesized through cyclization reactions using suitable amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the pyridine derivative with the piperidine ring and the benzenesulfonamide group. This can be achieved through nucleophilic substitution reactions, often using reagents such as thionyl chloride or phosphorus oxychloride to activate the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various amines, alcohols, and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophoric elements:
A. Sulfonamide-Containing Compounds
- N-(4-oxocyclohexyl)methanesulfonamide (): This simpler sulfonamide lacks the piperidine-carbonyl bridge and dihydropyridinone moiety. Its cyclohexanone group may confer distinct solubility and metabolic stability compared to the aromatic dihydropyridinone in the target compound.
- N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide (): Shares a piperidine-carboxamide backbone but replaces the benzenesulfonamide with a phenoxyphenyl group.
B. Piperidine-Carbonyl Derivatives
- N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide (): Features a piperazine-acetamide scaffold instead of a piperidine-carbonyl linkage.
C. Dihydropyridinone Analogs
- Zygocaperoside (): A natural product isolated from Zygophyllum fabago, structurally distinct but containing oxygenated heterocyclic motifs. Its glycoside moiety contrasts with the synthetic sulfonamide and piperidine groups in the target compound, highlighting differences in bioavailability and target specificity .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | N-(4-oxocyclohexyl)methanesulfonamide | N-(4-phenoxyphenyl)-...piperidinecarboxamide |
|---|---|---|---|
| Molecular Weight | ~475 g/mol (estimated) | ~221 g/mol | ~465 g/mol |
| LogP (Lipophilicity) | Moderate (due to dimethyl-dihydropyridinone) | Low (cyclohexanone polarity) | High (trifluoromethylpyrimidine) |
| Hydrogen Bond Acceptors | 6 | 4 | 8 |
| Bioavailability | Likely moderate (sulfonamide + piperidine) | Low (polar cyclohexanone) | High (lipophilic substituents) |
Biological Activity
The compound 4-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound features a piperidine ring and a sulfonamide moiety, which are known to contribute to various pharmacological effects. The compound's molecular formula is , with a molecular weight of approximately 430.57 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have shown that compounds containing sulfonamide groups exhibit significant antibacterial properties. For instance, derivatives with similar structures have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- The mechanism often involves inhibition of bacterial folate synthesis, which is critical for nucleic acid synthesis.
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
- In vitro assays have reported IC50 values indicating potent inhibition, suggesting potential therapeutic applications in treating cognitive disorders.
-
Anticancer Activity :
- Preliminary studies indicate that similar compounds may possess anticancer properties through mechanisms such as inducing apoptosis in cancer cells and inhibiting cell proliferation .
- For example, a related compound was found to inhibit mitochondrial function in pancreatic cancer cells with an IC50 value of 0.58 μM, indicating potential pathways for further research .
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activities of compounds related to the target molecule:
- Antibacterial Screening : A series of piperidine derivatives were synthesized and screened for antibacterial activity against multiple strains. The results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 0.63 μM .
- Enzyme Inhibition Studies : Research on enzyme inhibitors highlighted that compounds with the sulfonamide group effectively inhibited urease activity, which is crucial for managing conditions like kidney stones and urinary tract infections .
Data Tables
The following table summarizes key findings related to the biological activities of similar compounds:
Q & A
Q. How can computational chemistry validate the compound’s 3D conformation for drug design?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electrostatic potential maps. Compare with SCXRD data to confirm torsional angles and hydrogen-bonding motifs, as in ’s computational study .
Methodological Notes
- Contradictions in Data : If synthetic yields vary (e.g., reports 60–85% yields), troubleshoot by testing alternative coupling reagents (HATU vs. EDC) or solvent systems (DMF vs. acetonitrile) .
- Advanced Characterization : For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) to assign quaternary carbons and NOESY for spatial proximity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
